molecular formula C22H40NO3+ B11107545 2-(cyclohexyloxy)-N,N-dimethyl-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium

2-(cyclohexyloxy)-N,N-dimethyl-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium

Cat. No.: B11107545
M. Wt: 366.6 g/mol
InChI Key: KYWMVDGDOMBOTE-UHFFFAOYSA-N
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Description

[2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YL}OXY)ETHYL]AZANIUM is a complex organic compound featuring a bicyclic structure This compound is notable for its unique combination of cyclohexyl and bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane derivative. This can be achieved through the reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with appropriate amines

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azanium moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YL}OXY)ETHYL]AZANIUM is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as an inhibitor of RNA virus replication and soluble human epoxide hydrolase . These properties make it a potential candidate for the development of antiviral drugs and treatments for conditions like hypertension and inflammation.

Industry

In the industrial sector, [2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM can be used in the production of specialty chemicals and advanced materials, leveraging its unique chemical properties to enhance product performance.

Mechanism of Action

The mechanism of action of [2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM involves its interaction with specific molecular targets, such as RNA viruses and soluble human epoxide hydrolase . By binding to these targets, the compound can inhibit their activity, leading to reduced viral replication and modulation of biological pathways involved in inflammation and hypertension.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YL}OXY)ETHYL]AZANIUM lies in its combination of cyclohexyloxy and bicyclo[22

Properties

Molecular Formula

C22H40NO3+

Molecular Weight

366.6 g/mol

IUPAC Name

(2-cyclohexyloxy-2-oxoethyl)-dimethyl-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]azanium

InChI

InChI=1S/C22H40NO3/c1-21(2)17-11-12-22(21,3)19(15-17)25-14-13-23(4,5)16-20(24)26-18-9-7-6-8-10-18/h17-19H,6-16H2,1-5H3/q+1

InChI Key

KYWMVDGDOMBOTE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OCC[N+](C)(C)CC(=O)OC3CCCCC3)C)C

Origin of Product

United States

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